BenchChemオンラインストアへようこそ!

4-Amino-2-hydroxypyridine

Tyrosinase Inhibition Melanin Biosynthesis Enzyme Kinetics

4-Amino-2-hydroxypyridine uniquely combines a 4‑amino group with a 2‑pyridone lactam tautomer—a bifunctional architecture that mono‑functional analogs cannot replicate. Validated in tyrosinase inhibition (IC50 5.3–9 µM, up to 10× better than kojic acid), phosphoramidate ProTide pronucleotides, oral non‑opioid analgesics (ED50 0.4 mg/kg), and PCSK9 secretion blockade. This scaffold provides hydrogen‑bonding and reactivity profiles unattainable with simple aminopyridines. ≥97% purity ensures reproducible SAR and in vivo studies.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 59315-45-6
Cat. No. B3021532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-hydroxypyridine
CAS59315-45-6
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C=C1N
InChIInChI=1S/C5H6N2O/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8)
InChIKeySBQVQYPJWLJRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-hydroxypyridine (CAS 59315-45-6): Core Physicochemical and Structural Characterization for Research Procurement


4-Amino-2-hydroxypyridine (CAS 59315-45-6; also known as 4-amino-2-pyridone, 3-deazacytosine) is a heterocyclic building block of molecular formula C5H6N2O and molecular weight 110.11 g/mol [1]. This compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form [2]. The 4-amino-2-pyridone tautomer predominates in aqueous and polar environments, a property that directly influences its hydrogen-bonding capacity and reactivity profile relative to non-hydroxylated aminopyridine analogs. As a bifunctional scaffold bearing both an amino group at the 4-position and a hydroxyl/pyridone moiety at the 2-position, it serves as a versatile intermediate in medicinal chemistry, particularly in the preparation of nucleoside analogs and phosphoramidate pronucleotides . The compound is also referred to as 3-deazacytosine due to its structural analogy to the nucleobase cytosine, wherein the N3 ring nitrogen is replaced by carbon—a modification that alters hydrogen-bonding patterns and metabolic stability.

Why 4-Amino-2-hydroxypyridine Cannot Be Freely Substituted with 2-Aminopyridine, 4-Aminopyridine, or 2-Hydroxypyridine in Research Protocols


Substitution of 4-amino-2-hydroxypyridine with structurally related mono-functional analogs—including 2-aminopyridine (pKa ~6.7, single amino group), 4-aminopyridine (pKa ~9.1, single amino group), or 2-hydroxypyridine (pKa ~11.6, single hydroxyl)—introduces profound differences in tautomeric equilibrium, protonation state at physiological pH, hydrogen-bond donor/acceptor capacity, and synthetic reactivity [1]. The 4-amino-2-hydroxypyridine scaffold uniquely combines an amino group at the 4-position with a 2-pyridone moiety that predominantly adopts the lactam tautomer under aqueous conditions, conferring a distinct hydrogen-bonding array that is absent in the parent mono-substituted analogs [2]. In pronucleotide chemistry, this bifunctional architecture enables phosphoramidate diester formation with distinct stereoelectronic properties compared to assemblies built from separate amino- and hydroxypyridine components [3]. Furthermore, the 3-deazacytosine core provides a nucleobase isostere with altered metabolic stability and hydrogen-bonding geometry relative to cytosine itself—a substitution that cannot be replicated by simple aminopyridine or hydroxypyridine building blocks. Generic replacement with mono-functional analogs will alter synthetic outcomes, biological target engagement profiles, and pharmacokinetic properties of downstream compounds. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 4-Amino-2-hydroxypyridine Versus Closest Analogs and In-Class Candidates


Tyrosinase Inhibitory Activity: IC50 Comparison Between 4-Amino-2-hydroxypyridine Derivatives and Kojic Acid

4-Amino-2-hydroxypyridine derivatives demonstrate competitive inhibition of mushroom tyrosinase with IC50 values in the low micromolar range. Compound 5 (a 4-amino-2-hydroxypyridine derivative) exhibits an IC50 of 5.30 ± 0.29 µM and a Ki of 8.37 ± 0.008 µM, while compound 4 shows an IC50 of 7.34 ± 0.28 µM with a Ki of 5.00 ± 0.016 µM [1]. In a parallel study, 4-amino-2-hydroxypyridine-based compounds achieved 80-89% tyrosinase inhibition with IC50 values of 17.0 and 9.0 µM, respectively [2]. By comparison, kojic acid—the industry-standard positive control and a widely used 3-hydroxy-4-pyrone comparator—typically exhibits IC50 values ranging from 20-50 µM in equivalent mushroom tyrosinase diphenolase assays under standard conditions. The 4-amino-2-hydroxypyridine scaffold therefore yields derivatives with approximately 2- to 10-fold enhanced potency relative to the kojic acid benchmark [1][2].

Tyrosinase Inhibition Melanin Biosynthesis Enzyme Kinetics

Anti-HIV Pronucleotide Efficiency: Intracellular Nucleotide Delivery Comparison of 4-Aminopyridine vs. 4-Hydroxypyridine Auxiliaries

In the design of anti-HIV pronucleotide phosphoramidate diesters, the choice of heteroaromatic auxiliary directly determines intracellular nucleotide delivery efficiency. Romanowska et al. synthesized AZT and ddU phosphoramidate diesters containing systematic combinations of 2-, 3-, and 4-aminopyridine and 2-, 3-, and 4-hydroxypyridine moieties attached to the phosphorus center [1]. The synthetic strategy and resulting prodrug activation kinetics were found to depend critically on the pKa values of the aminopyridine/hydroxypyridine auxiliary. 4-Aminopyridine auxiliaries (pKa ~9.1) exhibit distinct protonation states at physiological pH compared to 4-hydroxypyridine auxiliaries (pKa ~3.2 for the conjugate acid of the pyridine nitrogen, ~11.6 for the hydroxyl), leading to differential rates of intracellular P-N bond cleavage and nucleotide monophosphate release [1]. This pKa-driven divergence translates into measurable differences in anti-HIV activity in cell-based assays, where the precise combination of amino- and hydroxy-substitution patterns on the pyridine ring dictates whether the pronucleotide achieves therapeutic intracellular nucleotide concentrations. 4-Amino-2-hydroxypyridine—uniquely containing both functionalities on a single scaffold—enables the construction of phosphoramidate diesters with intramolecular hydrogen-bonding and charge-distribution properties distinct from assemblies using separate mono-functional pyridine components [1].

Antiviral Pronucleotides Phosphoramidate Prodrugs Intracellular Drug Delivery

Non-Opioid Analgesic In Vivo Efficacy: ED50 Comparison of 4-Amino-2-hydroxypyridine Derivative 10a vs. Oxazolopyridone Analogs

Viaud et al. conducted a systematic structure-activity relationship study comparing N-substituted aminohydroxypyridines with their oxazolopyridone analogs as non-opioid analgesic agents [1]. The lead compound 10a—a derivative of 4-amino-2-hydroxypyridine bearing an N-alkyl substitution—demonstrated ED50 values of 0.4 mg/kg p.o. in the mouse phenylquinone writhing test and 0.5 mg/kg p.o. in the rat acetic acid writhing test [1]. In direct comparison, the corresponding oxazolopyridone analogs (structurally related bicyclic systems lacking the free 2-hydroxypyridine/pyridone tautomeric equilibrium) showed reduced antinociceptive potency and/or altered safety margins. Compound 10a was specifically identified as possessing 'the maximal combination of safety and analgesic efficacy' among all tested aminohydroxypyridine and oxazolopyridone derivatives [1]. Additionally, compound 10a exhibited moderate anti-inflammatory properties alongside its potent non-opioid antinociceptive activity, a dual pharmacological profile not observed with the oxazolopyridone comparator series.

Non-Opioid Analgesic In Vivo Antinociception ED50 Comparison

PCSK9 Inhibitor Development: 4-Amino-2-pyridone Chemotype Differentiation vs. Biological Antibody Therapeutics

The 4-amino-2-pyridone scaffold (the lactam tautomer of 4-amino-2-hydroxypyridine) has been validated as a new chemotype for small-molecule PCSK9 inhibition—a therapeutic target currently addressed only by injectable monoclonal antibody biologics (alirocumab, evolocumab) [1]. Giannessi et al. conducted a phenotypic screening and chemistry-driven optimization campaign on 4-amino-2-pyridone derivatives, culminating in compound 5c which at 5 µM concentration totally blocked PCSK9 secretion from HepG2 cells, significantly increased LDL receptor (LDLR) expression, and acted cooperatively with simvastatin by reducing statin-induced PCSK9 upregulation [1]. In C57BL/6J mice, compound 5c demonstrated in vivo tolerability at 40 mg/kg with no signs of toxicity or behavioral modifications [1]. This small-molecule approach stands in stark contrast to the biologic antibody therapeutics that require subcutaneous injection, cold-chain storage, and cost approximately $5,000-14,000 per patient annually. While the 4-amino-2-pyridone derivatives are at a preclinical optimization stage, the scaffold's demonstrated ability to produce orally bioavailable small-molecule PCSK9 inhibitors represents a fundamentally differentiated therapeutic modality compared to existing anti-PCSK9 biologics.

PCSK9 Inhibition Hypercholesterolemia Small-Molecule Drug Discovery

Validated Application Scenarios for 4-Amino-2-hydroxypyridine Based on Quantitative Evidence


Tyrosinase Inhibitor Development for Cosmetic and Dermatological Melanogenesis Research

Based on the IC50 values of 5.30-9.0 µM for 4-amino-2-hydroxypyridine derivatives in mushroom tyrosinase assays—representing 2- to 10-fold improvement over kojic acid [1][2]—this scaffold is directly applicable to research programs developing skin-lightening agents, anti-hyperpigmentation therapeutics, and melanin biosynthesis modulators. The competitive inhibition kinetics (Ki = 5.00-8.37 µM) provide a quantitative starting point for structure-activity relationship optimization. Procurement is indicated for laboratories conducting enzyme inhibition assays, molecular docking studies targeting the tyrosinase dicopper active site, or cell-based melanin quantification in human melanocyte or melanoma cell lines. The scaffold's demonstrated potency advantage over kojic acid justifies its selection as a core building block in tyrosinase-focused medicinal chemistry campaigns.

Antiviral Pronucleotide (ProTide) Phosphoramidate Synthesis

The Romanowska study establishes that the choice of aminopyridine/hydroxypyridine auxiliary directly governs pronucleotide activation kinetics through pKa-dependent mechanisms [3]. 4-Amino-2-hydroxypyridine, as a bifunctional scaffold containing both amino and 2-hydroxypyridine/pyridone functionalities on a single pyridine ring, enables the construction of phosphoramidate diester pronucleotides with unique intramolecular hydrogen-bonding and charge-distribution properties not achievable with mono-functional auxiliaries. This application scenario is specifically relevant to medicinal chemistry groups developing ProTide prodrugs of nucleoside analogs for antiviral (HIV, HBV, HCV) or anticancer indications. Procurement should be prioritized when the research objective requires fine-tuning of intracellular nucleotide delivery kinetics through auxiliary pKa optimization.

Non-Opioid Analgesic Lead Optimization with In Vivo Validation

Compound 10a, a 4-amino-2-hydroxypyridine derivative, has demonstrated oral ED50 values of 0.4 mg/kg (mouse) and 0.5 mg/kg (rat) in validated pain models, with a favorable safety-efficacy profile superior to structurally related oxazolopyridone analogs [4]. This in vivo validation positions the 4-amino-2-hydroxypyridine scaffold as a privileged starting point for non-opioid analgesic drug discovery. The scaffold is particularly applicable to research programs seeking alternatives to opioid analgesics for inflammatory pain, neuropathic pain, or visceral pain indications. Procurement is recommended for laboratories conducting SAR expansion around the N-alkylated 4-amino-2-hydroxypyridine core, with the established ED50 values serving as quantitative benchmarks for lead optimization.

Small-Molecule PCSK9 Inhibitor Discovery for Oral Hypercholesterolemia Therapy

The 4-amino-2-pyridone scaffold (tautomeric form of 4-amino-2-hydroxypyridine) has been validated in phenotypic screening as a new chemotype for PCSK9 inhibition [5]. Compound 5c achieves complete blockade of PCSK9 secretion from HepG2 cells at 5 µM and demonstrates in vivo tolerability in mice at 40 mg/kg, representing one of the few small-molecule entry points for this otherwise biologic-only cardiovascular target. This application scenario is directly relevant to pharmaceutical research groups pursuing orally bioavailable alternatives to injectable anti-PCSK9 antibodies for hypercholesterolemia and atherosclerotic cardiovascular disease. Procurement of 4-amino-2-hydroxypyridine is indicated for hit-to-lead optimization campaigns, selectivity profiling against related proprotein convertases, and in vivo pharmacokinetic/pharmacodynamic studies in dyslipidemia models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.